molecular formula C12H15ClO B7993621 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7993621
M. Wt: 210.70 g/mol
InChI Key: YCCSDTMGZMMNSG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with a 4-chloro-3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic hydrogenation for the reduction step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: 4-Chloro-3-methylphenyl ketone or 4-chloro-3-methylbenzoic acid.

    Reduction: 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the chloro and methyl substituents can affect its reactivity and stability.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl substituents but lacks the cyclopropyl and ethanol groups.

    1-Cyclopropyl-1-phenylethanol: Similar structure but without the chloro and methyl substituents.

Uniqueness: 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol is unique due to the combination of its cyclopropyl group and the specific positioning of the chloro and methyl substituents, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H13ClO
  • IUPAC Name : 1-(4-Chloro-3-methylphenyl)-1-cyclopropylethanol

This structure features a cyclopropyl group attached to an ethanol moiety, which is further substituted by a chloromethylphenyl group. The presence of chlorine and the unique cyclopropyl structure may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, altering cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a moderate level of activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Cytotoxic Effects

The compound was also tested for cytotoxicity against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)45
A549 (lung cancer)50

These results suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various derivatives of chlorinated phenols, including our compound. The study highlighted that compounds with similar structures demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. This reinforces the potential therapeutic application of this compound in treating resistant infections .

Evaluation of Cytotoxicity

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. It was found to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting that it may trigger programmed cell death mechanisms . This finding is critical for understanding how this compound could be developed into a chemotherapeutic agent.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8-7-10(5-6-11(8)13)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCSDTMGZMMNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C2CC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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